molecular formula C9H11BrN2O B13269138 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13269138
M. Wt: 243.10 g/mol
InChI Key: VIHMHRHDJOVXQT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,2-dimethylcyclopropyl group at the 2nd position of the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrimidinones, oxidized pyrimidinone derivatives, and reduced dihydropyrimidine derivatives. These products can further undergo functionalization to yield a variety of biologically active compounds.

Scientific Research Applications

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1-chloroethyl)-1-(2,2-dimethylcyclopropyl)-6-fluoro-1H-benzimidazole
  • 3,6-Bis(5-bromo-2-thienyl)diketopyrrolopyrrole
  • 5-Bromo-2-(1-chloroethyl)-1-(2,2-dimethylcyclopropyl)-6-fluoro-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of the 2,2-dimethylcyclopropyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(2,2-dimethylcyclopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11BrN2O/c1-9(2)3-5(9)7-11-4-6(10)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

VIHMHRHDJOVXQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC=C(C(=O)N2)Br)C

Origin of Product

United States

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